5-Hydroxy-1H-indazole-7-carboxylic acid
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Overview
Description
5-Hydroxy-1H-indazole-7-carboxylic acid is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1H-indazole-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitrobenzaldehyde with hydrazine hydrate to form the indazole core, followed by hydroxylation and carboxylation steps . The reaction conditions often require the use of catalysts such as copper(II) acetate and solvents like dimethyl sulfoxide (DMSO) under an oxygen atmosphere .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This can include the use of continuous flow reactors and more efficient catalysts to enhance the reaction rates and product purity .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-1H-indazole-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group in precursor molecules can be reduced to an amine.
Substitution: The hydrogen atoms on the benzene ring can be substituted with different functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 5-oxo-1H-indazole-7-carboxylic acid, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
5-Hydroxy-1H-indazole-7-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Hydroxy-1H-indazole-7-carboxylic acid involves its interaction with specific molecular targets in biological systems. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-1H-indazole-3-carboxylic acid
- 5-Methyl-1H-indazole-3-carboxylic acid
- 5-Nitro-1H-indazole-3-carboxylic acid
Uniqueness
5-Hydroxy-1H-indazole-7-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is less common in other indazole derivatives, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H6N2O3 |
---|---|
Molecular Weight |
178.14 g/mol |
IUPAC Name |
5-hydroxy-1H-indazole-7-carboxylic acid |
InChI |
InChI=1S/C8H6N2O3/c11-5-1-4-3-9-10-7(4)6(2-5)8(12)13/h1-3,11H,(H,9,10)(H,12,13) |
InChI Key |
OHNNOYDEFOCYCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C=NN2)C(=O)O)O |
Origin of Product |
United States |
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